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Compound of Interest

Compound Name: N-Boc-4-piperidinemethanol

Cat. No.: B043165 Get Quote

For researchers and professionals in drug development and chemical synthesis, a thorough

understanding of the spectroscopic characteristics of key building blocks is paramount for

efficient reaction monitoring, quality control, and structural elucidation. This guide provides a

detailed comparative analysis of the spectroscopic data for N-Boc-4-piperidinemethanol, a
versatile intermediate, alongside two closely related alternatives: N-Boc-4-piperidone and 4-

hydroxymethylpiperidine. The data presented herein, including Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS), is supported by detailed experimental

protocols to aid in reproducible research.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for N-Boc-4-piperidinemethanol
and its selected alternatives. This allows for a direct comparison of their characteristic spectral

features.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, chemical shifts in ppm)
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Compound ¹H NMR Chemical Shifts (δ ppm)

N-Boc-4-piperidinemethanol

~4.09 (br s, 2H, -CH₂-), ~3.47 (t, 2H), ~2.69 (t,

2H), ~1.75 (m, 1H), ~1.65 (d, 2H), 1.45 (s, 9H,

Boc), ~1.18 (m, 2H)

N-Boc-4-piperidone ~3.71 (t, 4H), ~2.44 (t, 4H), 1.49 (s, 9H, Boc)

4-Hydroxymethylpiperidine
~3.49 (d, 2H), ~3.08 (dt, 2H), ~2.58 (td, 2H),

~1.71 (m, 3H), ~1.20 (m, 2H)

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, chemical shifts in ppm)

Compound ¹³C NMR Chemical Shifts (δ ppm)

N-Boc-4-piperidinemethanol 154.9, 79.2, 67.8, 44.0 (br), 39.4, 29.5, 28.4

N-Boc-4-piperidone 208.7, 80.0, 45.9, 41.0, 28.4

4-Hydroxymethylpiperidine 68.0, 46.5, 40.5, 30.1

Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹)

Compound Key IR Absorptions (cm⁻¹)

N-Boc-4-piperidinemethanol
~3400 (O-H stretch), ~2925, 2855 (C-H stretch),

~1685 (C=O stretch, carbamate)

N-Boc-4-piperidone
~2970, 2860 (C-H stretch), ~1720 (C=O stretch,

ketone), ~1690 (C=O stretch, carbamate)

4-Hydroxymethylpiperidine
~3300 (O-H stretch, broad), ~3150 (N-H

stretch), ~2920, 2850 (C-H stretch)

Table 4: Mass Spectrometry (MS) Data (m/z)
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Compound
Molecular Ion (M⁺) or
[M+H]⁺

Key Fragment Ions (m/z)

N-Boc-4-piperidinemethanol 215.15 (M⁺)

158 ([M-57]⁺, loss of t-butyl),

114 ([M-101]⁺, loss of Boc),

100, 82, 57

N-Boc-4-piperidone 199.12 (M⁺)
142 ([M-57]⁺, loss of t-butyl),

98, 57, 41

4-Hydroxymethylpiperidine 115.10 (M⁺)

98 ([M-17]⁺, loss of OH), 84

([M-31]⁺, loss of CH₂OH), 70,

56

Experimental Protocols
Detailed methodologies are crucial for the acquisition of reliable and comparable spectroscopic

data. Below are the general experimental protocols for the key techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 10-20 mg of the analyte was dissolved in 0.6-0.7 mL of

deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) was used as an internal standard

(0.00 ppm).

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz or 500 MHz

spectrometer.

¹H NMR Acquisition: A standard pulse sequence was used with a sufficient number of scans

to obtain a good signal-to-noise ratio.

¹³C NMR Acquisition: Proton-decoupled spectra were acquired to simplify the spectrum to

single peaks for each unique carbon atom. A sufficient relaxation delay was used to ensure

accurate integration, although routine spectra for qualitative identification were acquired with

standard parameters.

Infrared (IR) Spectroscopy
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Sample Preparation: For solid samples, a small amount of the compound was mixed with

potassium bromide (KBr) and pressed into a thin pellet. Liquid samples were analyzed as a

thin film between salt plates (NaCl or KBr).

Instrumentation: Spectra were recorded on a Fourier-transform infrared (FT-IR)

spectrometer.

Data Acquisition: Data was typically collected over a range of 4000-400 cm⁻¹ with a

resolution of 4 cm⁻¹. A background spectrum of the KBr pellet or salt plates was recorded

and subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Preparation: A dilute solution of the sample was prepared in a suitable volatile

solvent such as methanol or acetonitrile.

Instrumentation: Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometers

were used.

Ionization: For EI-MS, a standard 70 eV electron beam was used to ionize the sample. For

ESI-MS, the sample solution was infused into the source at a constant flow rate.

Data Acquisition: The mass-to-charge ratio (m/z) of the resulting ions was measured. For

fragmentation analysis, tandem mass spectrometry (MS/MS) can be employed.

Visualizing Structural Relationships and Workflows
To better illustrate the relationships between the compared compounds and the general

workflow for obtaining and analyzing spectroscopic data, the following diagrams are provided.
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Caption: Synthetic relationship between the compared molecules.
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Caption: General workflow for spectroscopic analysis.

To cite this document: BenchChem. [A Comparative Spectroscopic Guide to N-Boc-4-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b043165?utm_src=pdf-body-img
https://www.benchchem.com/product/b043165#spectroscopic-data-for-n-boc-4-piperidinemethanol
https://www.benchchem.com/product/b043165#spectroscopic-data-for-n-boc-4-piperidinemethanol
https://www.benchchem.com/product/b043165#spectroscopic-data-for-n-boc-4-piperidinemethanol
https://www.benchchem.com/product/b043165#spectroscopic-data-for-n-boc-4-piperidinemethanol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b043165?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b043165?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b043165?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

